molecular formula C20H19Cl2N3O3 B10990076 N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10990076
M. Wt: 420.3 g/mol
InChI Key: XHSQFKZUGVQHMX-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenyl ethylamine and a suitable benzodiazepine precursor.

    Formation of Intermediate: The initial step involves the reaction of 2,4-dichlorophenyl ethylamine with a benzodiazepine precursor under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine ketones, while reduction can produce benzodiazepine alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential effects on various biological systems. It may interact with neurotransmitter receptors, influencing neurological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These differences can influence its efficacy, duration of action, and side effect profile.

Properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C20H19Cl2N3O3/c21-13-6-5-12(15(22)11-13)9-10-23-18(26)8-7-17-20(28)24-16-4-2-1-3-14(16)19(27)25-17/h1-6,11,17H,7-10H2,(H,23,26)(H,24,28)(H,25,27)

InChI Key

XHSQFKZUGVQHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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